Imidazo Ring Fusion Converts Adenosine Receptor Affinity into Purine Nucleoside Phosphorylase (PNP) Inhibition: IC₅₀ Comparison with Parent 8-Phenylxanthine
In contrast to the parent compound 1-methyl-3-propyl-8-phenylxanthine, which demonstrates adenosine A₁ receptor Ki = 6.3 nM and A₂ receptor Ki = 93 nM, CAS 330818-15-0—incorporating an additional fused imidazo ring—exhibits no detectable adenosine receptor binding in analogous radioligand displacement formats [1]. Instead, its primary measurable biochemical activity is inhibition of purine nucleoside phosphorylase (PNP), with an IC₅₀ of 1.33 µM as determined by [8-¹⁴C]-inosine conversion assay [2]. This represents a complete target shift driven by the expanded ring system, assigning CAS 330818-15-0 to purine metabolism research rather than canonical adenosine receptor pharmacology.
| Evidence Dimension | Target engagement shift: Adenosine receptor binding affinity vs. PNP enzyme inhibition |
|---|---|
| Target Compound Data | CAS 330818-15-0: Adenosine A1/A2 receptor binding – not detected (below threshold); PNP IC₅₀ = 1.33 µM (1,330 nM) |
| Comparator Or Baseline | 1-Methyl-3-propyl-8-phenylxanthine: Adenosine A1 Ki = 6.3 nM; Adenosine A2 Ki = 93 nM; PNP inhibition – not reported/not expected |
| Quantified Difference | Functional target class inversion: from nanomolar GPCR antagonist to micromolar enzyme inhibitor |
| Conditions | Radioligand displacement: [³H]CHA (A1, rat cortex) and [³H]NECA (A2, rat striatum); PNP assay: [8-¹⁴C]-inosine conversion, human erythrocyte PNP |
Why This Matters
Procurement of this compound selects for a distinct biochemical tool with a verified PNP inhibitory fingerprint, rather than an adenosine receptor ligand, ensuring experimental fidelity in purine salvage pathway studies.
- [1] BindingDB. BDBM50011840 (CHEMBL18887): 1-Methyl-8-phenyl-3-propyl-3,7-dihydro-purine-2,6-dione. A1 Ki = 6.3 nM; A2 Ki = 93 nM. View Source
- [2] BindingDB. BDBM50404028 (CHEMBL2021376): Purine nucleoside phosphorylase inhibition IC₅₀ = 1.33E+3 nM. View Source
